molecular formula C9H17NS B12864303 1-(Pyrrolidin-1-yl)pentane-1-thione

1-(Pyrrolidin-1-yl)pentane-1-thione

Cat. No.: B12864303
M. Wt: 171.31 g/mol
InChI Key: CPJZMTOJTCOTLE-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)pentane-1-thione is a sulfur-containing organic compound characterized by a pentane backbone with a pyrrolidine ring attached to the first carbon and a thione (C=S) functional group at the same position. This molecule is structurally related to pyrovalerone derivatives but distinguishes itself through the replacement of the ketone (C=O) group with a thione moiety. The substitution of oxygen with sulfur alters its physicochemical properties, including polarity, solubility, and metabolic stability, which may influence its pharmacological and toxicological profiles .

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

1-pyrrolidin-1-ylpentane-1-thione

InChI

InChI=1S/C9H17NS/c1-2-3-6-9(11)10-7-4-5-8-10/h2-8H2,1H3

InChI Key

CPJZMTOJTCOTLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=S)N1CCCC1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)pentane-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(Pyrrolidin-1-yl)pentane-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)pentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural differences between 1-(Pyrrolidin-1-yl)pentane-1-thione and related compounds:

Compound Functional Group Backbone Substituent Aryl/Thienyl Group Legal Status
This compound Thione (C=S) Pentane None Not explicitly regulated
Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) Ketone (C=O) Pentane 4-Methylphenyl Controlled substance
α-PVT (2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one) Ketone (C=O) Pentane Thiophen-2-yl Controlled substance
Naphyrone (1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one) Ketone (C=O) Pentane Naphthalen-2-yl Controlled substance

Key Observations :

  • Aryl/Thienyl Substituents: Unlike pyrovalerone, α-PVT, and naphyrone, the thione derivative lacks an aromatic or heteroaromatic ring, which may diminish its affinity for monoamine transporters (e.g., dopamine, norepinephrine) associated with stimulant effects .

Pharmacological and Toxicological Implications

Metabolic Stability

Thiones are generally more susceptible to oxidative metabolism than ketones due to the lower bond dissociation energy of C=S compared to C=O. This could lead to faster hepatic clearance and shorter half-life for this compound relative to pyrovalerone analogs .

Receptor Interactions

Pyrovalerone derivatives exhibit potent inhibition of dopamine and norepinephrine reuptake via interactions with monoamine transporters. The absence of an aryl group in the thione derivative likely reduces these effects, as aromatic moieties are critical for transporter binding .

Toxicity

Legal and Regulatory Status

However, its structural similarity to controlled cathinones may subject it to analog laws in jurisdictions like the United States (Federal Analog Act) .

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